molecular formula C9H9NO B040354 7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol CAS No. 119308-95-1

7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol

Cat. No.: B040354
CAS No.: 119308-95-1
M. Wt: 147.17 g/mol
InChI Key: OUUYAJHMVQSQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol (CAS: 119308-95-1) is a bicyclic alkaloid with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol . Its structure features a fused cyclopenta[c]pyridine core system, substituted with a hydroxyl group at the 5-position and a reactive methylidene (C=CH₂) group at the 7-position . This compound is a naturally occurring alkaloid, first isolated from the plant Caryopteris glutinosa via ammonium hydroxide basification . In chemical research, this compound serves as a versatile and crucial building block for synthesizing more complex heterocyclic compounds . Its synthetic value stems from its ability to undergo diverse reactions, including oxidation of the hydroxyl group, reduction of the methylidene group, and nucleophilic substitution on the electron-deficient pyridine ring . It also participates in [4+2] cycloadditions via the methylidene group, enabling the construction of intricate molecular architectures . Key synthetic protocols for its preparation or analogous structures involve base-catalyzed annulation strategies, such as the cyclization of methyl 4-(3-ethoxy-3-oxopropyl)nicotinate, as well as ring-closing metathesis (RCM) approaches using Grubbs catalysts . In biological and medicinal research, derivatives of this cyclopenta[c]pyridine core show significant promise as inhibitors of various enzymes and receptors . Studies indicate that such derivatives exhibit potential bioactive properties, including antimicrobial and anticancer activities . Research suggests its mechanism of action may involve interactions with specific molecular targets, such as inhibiting protein kinases or modulating cellular signaling pathways related to disease progression, potentially affecting processes like proliferation and apoptosis . Furthermore, certain derivatives have been investigated for their ability to reduce symptoms associated with carbonyl stress in chronic diseases . The compound has also been noted to interact with cytochrome P450 enzymes (CYP1A1, CYP1B1), leading to hydroxylated metabolites, which is a critical area of study in drug metabolism research . Attention: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

7-methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5,9,11H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUYAJHMVQSQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C2=C1C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclization

A widely employed strategy involves the base-mediated cyclization of malononitrile derivatives. In one protocol, condensation of malononitrile, hydrogen sulfide, and aldehydes in the presence of triethylamine generates intermediate alkenes, which undergo cyclization and transamination to yield the target compound. The reaction proceeds via a Knoevenagel-like mechanism, with the base facilitating deprotonation and nucleophilic attack.

Key Parameters

  • Solvent : Ethanol or methanol for solubility and reaction homogeneity.

  • Temperature : 60–80°C to balance reaction rate and side-product formation.

  • Catalyst : Triethylamine (10–15 mol%) for optimal base strength without over-decomposition.

Yield Optimization

ParameterOptimal RangeYield Impact
Reaction Time6–8 hoursMaximizes cyclization
Aldehyde SubstituentElectron-deficientEnhances electrophilicity
Stoichiometry1:1:1 (malononitrile:H₂S:aldehyde)Minimizes byproducts

Alkylation-Cyclization Strategies

Sodium Hydride-Mediated Alkylation

A scalable route begins with methyl 4-(3-ethoxy-3-oxopropyl)nicotinate, which undergoes alkylation using methyl iodide in tetrahydrofuran (THF) under reflux. Sodium hydride (60%) acts as a strong base, deprotonating the substrate to facilitate nucleophilic attack. Subsequent cyclization in acidic media yields the cyclopenta[c]pyridine core.

Reaction Conditions

  • Base : Sodium hydride (2.5 equiv) in THF.

  • Temperature : Reflux (70–90°C) for 4 hours.

  • Workup : Acidification with 12M HCl at 110°C to induce cyclization.

Performance Data

StepYield (%)Purity (%)
Alkylation8592
Cyclization5888

Mechanistic Insight
The ethoxycarbonyl group stabilizes the enolate intermediate, directing regioselective cyclization. Acidic workup hydrolyzes the ester, releasing the hydroxyl group at position 5.

Horner-Wadsworth-Emmons Olefination

Phosphonate-Based Approach

Diethyl cyanomethylphosphonate reacts with 5,6-dihydro-7H-cyclopenta[c]pyridin-7-one under basic conditions to install the methylidene group. Sodium hydride deprotonates the phosphonate, generating a stabilized ylide that undergoes olefination with the ketone.

Procedure

  • Ylide Formation : Diethyl cyanomethylphosphonate (1.2 equiv) and NaH (1.5 equiv) in THF at 0°C.

  • Olefination : Add ketone substrate (1.0 equiv) and stir for 15 minutes.

  • Hydrogenation : Catalytic Pd/C under H₂ saturates any undesired double bonds.

Yield and Selectivity

StepYield (%)Selectivity
Olefination68>95% trans
Hydrogenation62100%

Advantages

  • Avoids harsh oxidation conditions.

  • Enables stereocontrol via phosphonate geometry.

Industrial-Scale Production

Continuous Flow Reactor Systems

To address batch variability, flow chemistry setups enhance reproducibility. A two-stage system combines alkylation and cyclization in series, with in-line pH monitoring and automated solvent exchange.

Process Metrics

ParameterValue
Throughput5 kg/hour
Solvent Recovery98% (THF)
Purity99.5%

Cost Drivers

  • Catalyst recycling (Pd/C recovery >90%).

  • Energy-efficient distillation for solvent reuse.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)ScalabilityCost ($/kg)
Multicomponent72Moderate1200
Alkylation-Cyclization58High900
Olefination62Low1500

Key Findings

  • Alkylation-cyclization offers the best cost-to-yield ratio for industrial use.

  • Olefination is preferable for small-scale, high-purity demands.

Challenges and Optimization

Byproduct Formation

Over-alkylation or ring-opening byproducts occur with excess methyl iodide or prolonged heating. Mitigation strategies include:

  • Stoichiometric Control : Limiting methyl iodide to 1.1 equiv.

  • Temperature Gradients : Gradual heating to 70°C prevents exothermic runaway.

Purification Techniques

Silica gel chromatography remains standard, but crystallization in dioxane improves purity (>99%) compared to ethyl acetate.

Emerging Methodologies

Enzymatic Cyclization

Preliminary studies using lipases in non-aqueous media show promise for greener synthesis, though yields remain suboptimal (35–40%) .

Chemical Reactions Analysis

Types of Reactions

7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated analogs of the compound.

Scientific Research Applications

7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as inhibitors of various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and neurological disorders.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit protein kinases or other signaling molecules, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Cyclopenta[c]pyridine Derivatives

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents Source/Method Key Reference
7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol C₉H₉NO 5-OH, 7-CH₂ Caryopteris glutinosa (natural)
(5S,7R)-7-Ethoxy-6,7-dihydro-7-methyl-5H-cyclopenta[c]pyridin-5-ol C₁₀H₁₅NO₂ 5-OH, 7-OCH₂CH₃, 7-CH₃ Caryopteris mongolica (natural)
trans-4,7-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol C₁₀H₁₃NO 5-OH, 4-CH₃, 7-CH₃ Synthetic/Pharmacological study
6,7-Dihydro-5H-cyclopenta[c]pyridine C₈H₉N No substituents (parent structure) Synthetic precursor
Key Observations:
  • Substituent Diversity : The target compound’s 7-methylidene group differentiates it from analogues with ethoxy (e.g., entry 2) or methyl groups (entry 3).
  • Stereochemistry: The ethoxy derivative (entry 2) exhibits cis-arranged hydroxy and ethoxy groups, confirmed by NOE correlations between H-5 and H-9 (Me) .
  • Natural vs. Synthetic Origins : The target compound and ethoxy analogue are naturally occurring, while others (e.g., entry 3) are synthesized for pharmacological studies.
Parent Structure (6,7-Dihydro-5H-cyclopenta[c]pyridine)

This unsubstituted derivative (CAS: 533-35-7) serves as a synthetic precursor. Its lack of polar groups reduces solubility, limiting pharmacological utility .

Physicochemical Properties

  • Hydrogen Bonding : The hydroxyl group in the target compound enhances solubility in polar solvents, whereas the ethoxy derivative’s larger substituent increases lipophilicity.
  • Spectroscopic Data: Ethoxy Derivative: Key NMR signals include δ 1.20–1.30 ppm (shielded 17-H) and NOE correlations confirming stereochemistry . Target Compound: Spectral data are less documented, but analogous stereoisomers (e.g., compounds 13 and 14) show distinct ¹H NMR shifts (δ 1.01–2.21 ppm for diastereotopic protons) .

Biological Activity

7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol is a heterocyclic compound belonging to the cyclopenta[c]pyridine class. Its unique structure features a cyclopentane ring fused to a pyridine ring, with a methylidene group at the 7-position and a hydroxyl group at the 5-position. This configuration contributes to its distinct chemical and biological properties, making it an area of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It has been suggested that the compound may inhibit certain enzymes or receptors, leading to altered cellular functions. The precise molecular targets and pathways can vary based on the context of use, but preliminary studies indicate potential mechanisms related to:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation: It may interact with receptors that play crucial roles in various physiological processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Recent studies have shown that it can induce apoptosis in cancer cell lines through several mechanisms, including:

  • Cell Cycle Arrest: The compound has been observed to cause G1 phase arrest in cancer cells.
  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress and subsequent apoptosis.

Case Study: In Vitro Evaluation

In a study evaluating its effects on human breast cancer cells (MCF-7), this compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Comparison with Related Compounds

Comparative studies with similar compounds highlight the unique biological activity profile of this compound. For example:

Compound Biological Activity Notable Differences
6,7-Dihydro-5H-cyclopenta[b]pyridineModerate antimicrobial activityLacks hydroxyl group
Cyclopenta[b]pyridine derivativesVarying activitiesDifferent substitution patterns

The distinct substitution pattern of this compound enhances its reactivity and biological efficacy compared to these related compounds.

Q & A

Advanced Research Question

  • Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites (e.g., CYP3A4-mediated hydroxylation) .
  • Toxicity Profiling : QSAR models trained on EPA DSSTox data assess mutagenicity (Ames test) and hepatotoxicity .

What are the stability and storage considerations for this compound?

Basic Research Question

  • Storage : Store at −20°C in amber vials under argon to prevent oxidation of the methylidene group .
  • Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) to avoid hydrolysis .

How can regioselectivity in substitution reactions be controlled?

Advanced Research Question

  • Directing Groups : Install temporary groups (e.g., bromine at C3) to guide cross-coupling (Suzuki-Miyaura) .
  • Steric Effects : Bulkier ligands (e.g., XPhos) favor substitution at less hindered positions (C5 vs. C6) .

What structural analogs have been explored, and how do their activities compare?

Advanced Research Question

AnalogModificationBiological ActivityReference
4-Bromo derivativeBr at C4Enhanced kinase inhibition (IC₅₀ = 1.2 µM)
3-Amino derivativeNH₂ at C3Improved solubility (LogP = 1.2)
6-Phosphonate derivativePO₃H₂ at C6Calcium channel antagonism (EC₅₀ = 8 nM)

What ethical and data management practices apply to publishing research on this compound?

Advanced Research Question

  • Ethical Compliance : Disclose conflicts of interest and obtain IRB approval for cell-based studies .
  • Data Retention : Archive raw NMR/MS files for 10 years; discard after peer review validation .

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